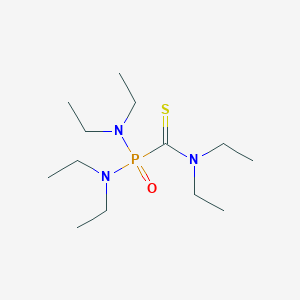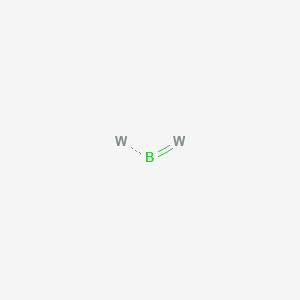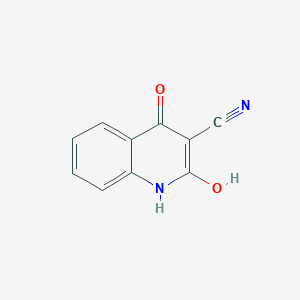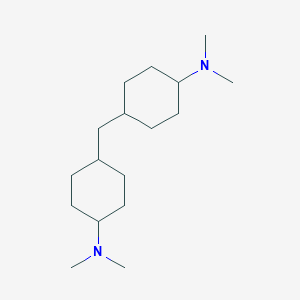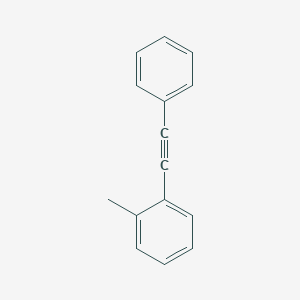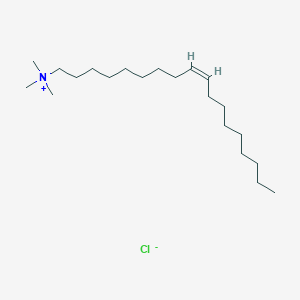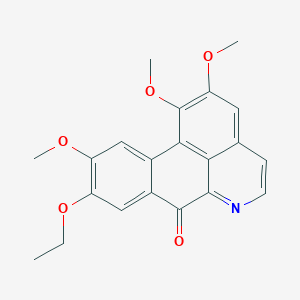
Atheroline, O-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atheroline, O-ethyl-, also known as 5-ethyl-2-methyl-1,3-dioxolane-4-carboxylic acid, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Atheroline is a synthetic compound that has been shown to possess anti-inflammatory and anti-atherosclerotic properties.
Mecanismo De Acción
The exact mechanism of action of Atheroline is not fully understood. However, it has been proposed that Atheroline exerts its anti-inflammatory and anti-atherosclerotic effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Atheroline has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
Atheroline has been shown to have significant biochemical and physiological effects. In vitro studies have shown that Atheroline inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, Atheroline has been shown to reduce the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. In vivo studies have shown that Atheroline reduces the size of atherosclerotic plaques and inhibits the progression of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Atheroline is its specificity towards the NF-κB signaling pathway. Atheroline has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. This specificity makes Atheroline an attractive candidate for the development of anti-inflammatory and anti-atherosclerotic drugs. However, one of the limitations of Atheroline is its low solubility in water, which can make it difficult to use in in vivo studies.
Direcciones Futuras
Several future directions can be explored in the research of Atheroline. One possible direction is the development of more efficient synthesis methods that can improve the yield and purity of Atheroline. Another direction is the investigation of the potential therapeutic applications of Atheroline in other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of Atheroline derivatives with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, Atheroline, O-ethyl-, is a synthetic compound that has shown promising anti-inflammatory and anti-atherosclerotic properties. Its specificity towards the NF-κB signaling pathway makes it an attractive candidate for the development of novel anti-inflammatory and anti-atherosclerotic drugs. Further research is needed to explore its potential therapeutic applications and to develop more efficient synthesis methods and derivatives.
Métodos De Síntesis
The synthesis of Atheroline involves a multi-step process starting with the reaction of methyl acetoacetate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to give the corresponding oxime. The oxime is then reduced with sodium borohydride to yield Atheroline.
Aplicaciones Científicas De Investigación
Atheroline has been extensively studied for its potential therapeutic applications in the treatment of atherosclerosis, a chronic inflammatory disease that affects the arterial walls. Atherosclerosis is a major risk factor for cardiovascular diseases such as heart attack and stroke. Atheroline has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of atherosclerosis. Additionally, Atheroline has been shown to reduce the accumulation of macrophages and foam cells, which are key players in the development of atherosclerotic plaques.
Propiedades
Número CAS |
11036-98-9 |
|---|---|
Nombre del producto |
Atheroline, O-ethyl- |
Fórmula molecular |
C21H19NO5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
5-ethoxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-15-10-13-12(9-14(15)24-2)18-17-11(6-7-22-19(17)20(13)23)8-16(25-3)21(18)26-4/h6-10H,5H2,1-4H3 |
Clave InChI |
SUVIIYLNGLFASD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



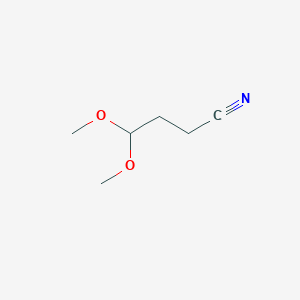
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
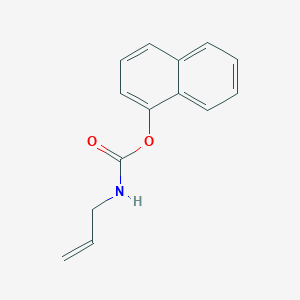
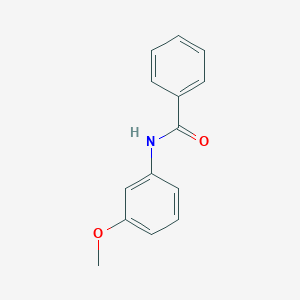

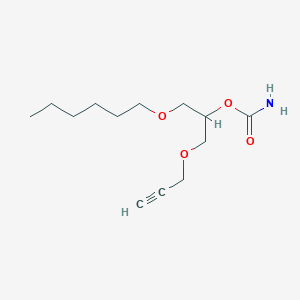
![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)
